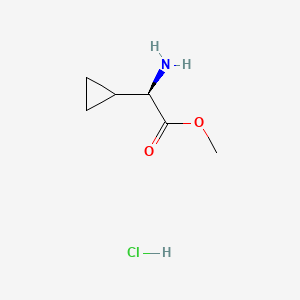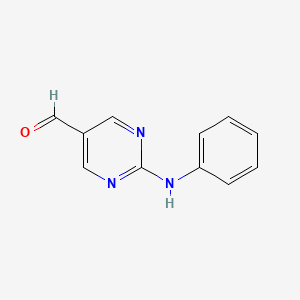
2-Anilinopyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anilinopyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C11H9N3O . It’s a versatile compound used in various scientific research .
Synthesis Analysis
The synthesis of 2-anilinopyrimidine derivatives has been reported in the literature . The process involves multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of 2-Anilinopyrimidine-5-carbaldehyde consists of an aminopyrimidine ring attached to an aniline and a carbaldehyde group . The molecular weight is approximately 199.209 .Physical And Chemical Properties Analysis
2-Anilinopyrimidine-5-carbaldehyde has a density of 1.3±0.1 g/cm3, a boiling point of 403.8±37.0 °C at 760 mmHg, and a molecular weight of 199.212 .Wissenschaftliche Forschungsanwendungen
VEGFR-2 Inhibition The compound 4-aminopyrimidine-5-carbaldehyde oxime, closely related to 2-Anilinopyrimidine-5-carbaldehyde, has been discovered to possess potent VEGFR-2 inhibitory activity. This compound and its analogues have been subject to detailed studies involving chemistry for analogue synthesis, structure-activity relationship (SAR), pharmacokinetic (PK) properties, kinase profiling, and in vivo efficacy studies. For instance, compound 4b from this series has been notably discussed for its VEGFR-2 inhibitory properties (Huang et al., 2011).
Synthesis of α-Aminophosphonates A series of α-aminophosphonates derived from 2-cyclopropylpyrimidin-4-carbaldehyde have been synthesized using a three-component condensation reaction. This reaction involves 2-cyclopropylpyrimidin-4-carbaldehyde, various anilines/benzothiazole amines, and different phosphites, catalyzed by a minimal amount of phosphomolybdic acid (PMA, H3PMo12O40) in dichloromethane at room temperature. This method has been highlighted for its simplicity, efficiency, and its ability to yield products in good to excellent yields within short reaction times (P. S. Reddy, P. V. G. Reddy, & S. Reddy, 2014).
Synthesis of Fungicides In the realm of agriculture, a series of 2-anilinopyrimidines were prepared to examine their fungicidal activities against Botrytis cinerea Pers. The study found that any substitution on the anilinobenzene ring drastically reduced activity, while substituents at the 5-position of the pyrimidine ring also greatly reduced activity. The research also identified favorable substituents at the 4- and 6-positions of the pyrimidine ring, leading to the development of 2-anilino-4-methyl-6-(1-propynyl)pyrimidine (KIF-3535) which showed excellent activity without significant phytotoxicity (Nagata et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-anilinopyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-8-9-6-12-11(13-7-9)14-10-4-2-1-3-5-10/h1-8H,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFHXIZSGIGYOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901268707 |
Source


|
| Record name | 2-(Phenylamino)-5-pyrimidinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anilinopyrimidine-5-carbaldehyde | |
CAS RN |
1080028-75-6 |
Source


|
| Record name | 2-(Phenylamino)-5-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1080028-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Phenylamino)-5-pyrimidinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

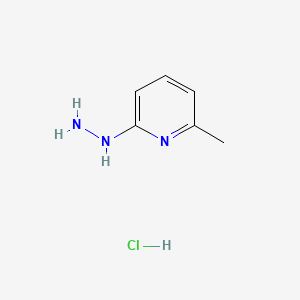


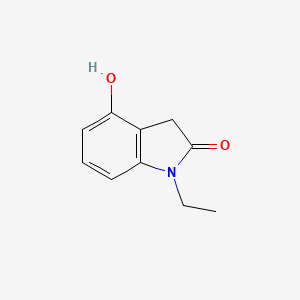
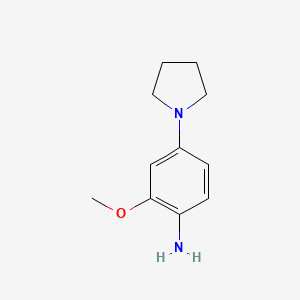
![N~1~-[6,7-Dichloro-3-(2-phenylethenyl)quinoxalin-2-yl]-N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine](/img/structure/B599947.png)
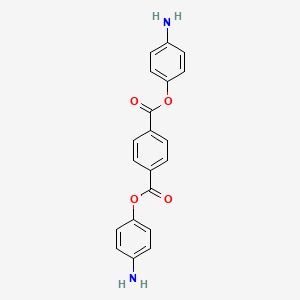
![Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II)](/img/structure/B599949.png)
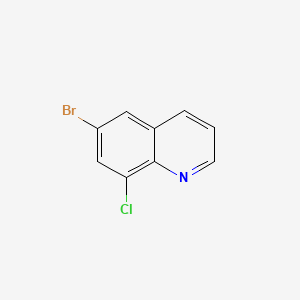
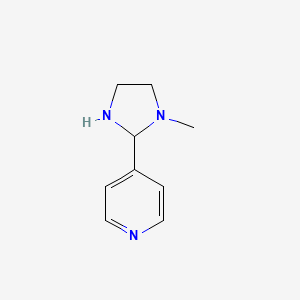
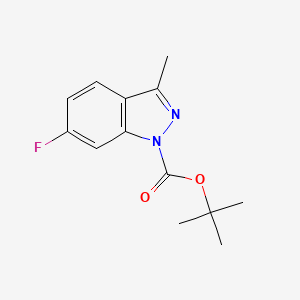
![4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B599956.png)
